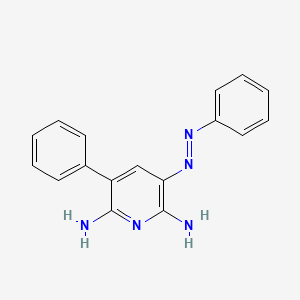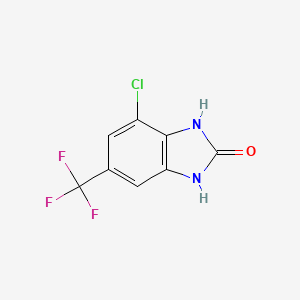
4-Chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-trifluoromethylbenzimidazolone is a chemical compound with the molecular formula C8H4ClF3N2O It is a derivative of benzimidazolone, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-trifluoromethylbenzimidazolone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-trifluoromethylbenzene and o-phenylenediamine.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride, to form the benzimidazolone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-chloro-6-trifluoromethylbenzimidazolone.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-trifluoromethylbenzimidazolone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-trifluoromethylbenzimidazolone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazolones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-trifluoromethylbenzimidazolone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-chloro-6-trifluoromethylbenzimidazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-trifluoromethylbenzimidazole: Lacks the carbonyl group present in benzimidazolone.
4-chloro-6-trifluoromethylbenzene: Lacks the benzimidazolone ring structure.
6-trifluoromethylbenzimidazolone: Lacks the chlorine atom at the 4th position.
Uniqueness
4-chloro-6-trifluoromethylbenzimidazolone is unique due to the combined presence of the chlorine atom and the trifluoromethyl group on the benzimidazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H4ClF3N2O |
|---|---|
Molekulargewicht |
236.58 g/mol |
IUPAC-Name |
4-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
InChI-Schlüssel |
BBJWTCNZXPQTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


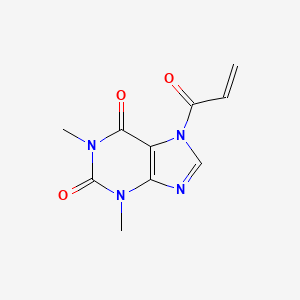
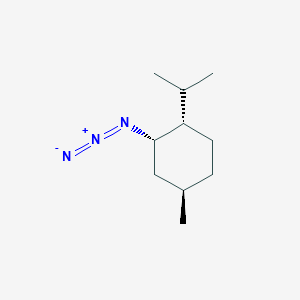
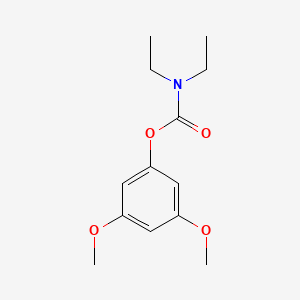
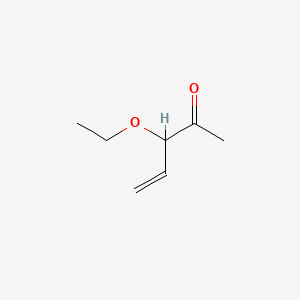
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
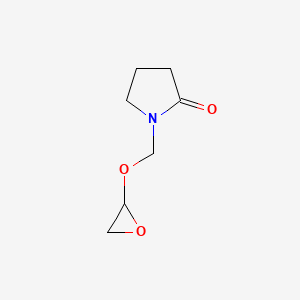


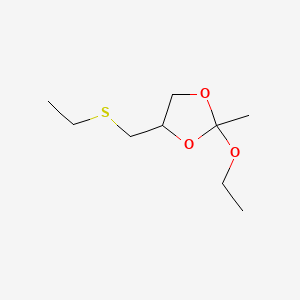
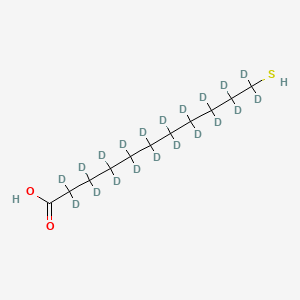
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

